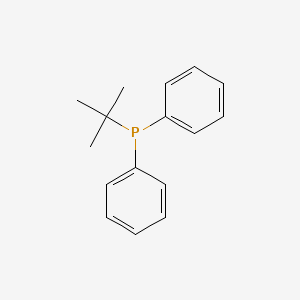

tert-Butyldiphenylphosphine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19P/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUPHAGRBBOLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208727 | |

| Record name | tert-Butyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6002-34-2 | |

| Record name | tert-Butyldiphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6002-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyldiphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006002342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6002-34-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyldiphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyldiphenylphosphine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR9MN4MU3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyldiphenylphosphine (CAS: 6002-34-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for tert-Butyldiphenylphosphine, a versatile organophosphorus compound widely utilized as a ligand in catalysis.

Core Properties of this compound

This compound, with the CAS number 6002-34-2, is an organophosphorus compound featuring a bulky tert-butyl group and two phenyl groups attached to a central phosphorus atom.[1] This unique structure imparts significant steric hindrance and electron-donating properties, making it a highly effective ligand in a variety of metal-catalyzed cross-coupling reactions.[2] It is typically a solid at room temperature and is soluble in common organic solvents.[1]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 6002-34-2 | [1][3][4] |

| Molecular Formula | C₁₆H₁₉P | [1][3][4] |

| Molecular Weight | 242.30 g/mol | [1][3][4][5][6] |

| Appearance | White to off-white solid or light yellow liquid | [7] |

| Melting Point | 52-57 °C | [3][6][7][8][9] |

| Boiling Point | 144-146 °C at 2 mmHg | [3][6][8][9][10] |

| Flash Point | >110 °C (>230 °F) | [3][7] |

| Vapor Pressure | 0.000592 mmHg at 25°C | [3][11] |

| Solubility | Soluble in organic solvents | [1] |

Spectroscopic Data

-

³¹P NMR: The ³¹P NMR spectrum is a key technique for characterizing phosphine ligands. For this compound, a single resonance is expected, with a chemical shift influenced by the electronic environment of the phosphorus atom.

-

¹H NMR: The ¹H NMR spectrum would show characteristic signals for the tert-butyl protons (a singlet, integrating to 9H) and the phenyl protons (multiplets in the aromatic region, integrating to 10H).

-

¹³C NMR: The ¹³C NMR spectrum would display signals for the quaternary and methyl carbons of the tert-butyl group, as well as the distinct carbons of the phenyl rings.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and aliphatic groups, as well as P-C bond vibrations.

Applications in Catalysis

The steric bulk and electron-rich nature of this compound make it a highly valuable ligand for stabilizing and activating metal catalysts, particularly palladium, in a wide range of cross-coupling reactions.[2] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

Key applications include:

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides.[8]

-

Heck Reaction: The reaction of an unsaturated halide with an alkene to form a substituted alkene.[8]

-

Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides.[8]

-

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds.

-

Negishi Coupling: The reaction between an organozinc compound and an organic halide.[8]

-

Stille Coupling: The coupling of an organotin compound with an organic halide.[8]

The bulky tert-butyl group is crucial for promoting the reductive elimination step in the catalytic cycle and for stabilizing the active monoligated palladium species, leading to higher reaction rates and yields, especially with challenging substrates like aryl chlorides.[12]

Caption: Key catalytic applications of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in catalysis. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, synthesized from established methodologies for bulky phosphine ligands.

General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines the coupling of an aryl halide with an arylboronic acid.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

This compound (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

Anhydrous toluene (5 mL)

-

Degassed water (0.5 mL)

Experimental Workflow:

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Steps:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Catalyst Addition: In a separate vial, weigh palladium(II) acetate (2 mol%) and this compound (4 mol%) and add them to the Schlenk flask.

-

Atmosphere Inerting: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

| Hazard | Description |

| Pictograms | GHS07 (Irritant) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage and Stability

Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere to prevent oxidation.[3] It is sensitive to air.

Conclusion

This compound is a robust and versatile phosphine ligand that plays a critical role in modern synthetic organic chemistry. Its unique steric and electronic properties enable a wide range of challenging cross-coupling reactions, facilitating the efficient synthesis of complex molecules. A thorough understanding of its properties, applications, and handling procedures is essential for its effective use in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. benchchem.com [benchchem.com]

- 6. This compound 97 6002-34-2 [sigmaaldrich.com]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. pcliv.ac.uk [pcliv.ac.uk]

- 10. rsc.org [rsc.org]

- 11. ruifuchem.com [ruifuchem.com]

- 12. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]

A Technical Guide to tert-Butyldiphenylphosphine: Properties and Applications

Introduction

tert-Butyldiphenylphosphine ((C₆H₅)₂PC(CH₃)₃) is an organophosphorus compound widely utilized as a ligand in catalysis and organic synthesis. Its unique steric and electronic properties, stemming from the bulky tert-butyl group and the two phenyl substituents, make it a valuable tool for researchers and drug development professionals. This technical guide provides a concise overview of its core molecular properties and illustrates its functional role in catalytic processes.

Molecular Formula and Weight

The fundamental chemical identifiers for this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₆H₁₉P | [1][2][3][4] |

| Molecular Weight | 242.30 g/mol | [2][5] |

| IUPAC Name | tert-butyl(diphenyl)phosphane | [3] |

| CAS Number | 6002-34-2 | [1][2][3][4][5] |

| Synonyms | Diphenyl(tert-butyl)phosphine, NSC 244302 | [1][2][5] |

Role in Catalysis

This compound primarily functions as a ligand in transition metal-catalyzed reactions. The phosphorus atom's lone pair of electrons coordinates to a metal center, while the bulky tert-butyl group influences the steric environment around the catalyst. This steric hindrance can enhance reaction selectivity and stability of the catalytic complex. A common application is in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical and chemical manufacturing.

A generalized workflow for a cross-coupling reaction where this compound (L) serves as a ligand is depicted below. The ligand facilitates the key steps of oxidative addition, transmetalation, and reductive elimination that constitute the catalytic cycle.

Catalytic cycle for a cross-coupling reaction.

Experimental Protocols

While specific experimental conditions are highly dependent on the particular reaction, a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as a ligand is outlined below. This is a representative example of its application.

General Protocol: Suzuki-Miyaura Coupling

-

Catalyst Preparation: In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), a reaction vessel is charged with a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and this compound (typically 1-2 equivalents per palladium atom). An appropriate anhydrous solvent (e.g., toluene, dioxane, or THF) is added, and the mixture is stirred until a homogeneous solution of the active catalyst complex is formed.

-

Reaction Setup: To the catalyst solution, the aryl halide (Ar¹-X), the boronic acid or ester (Ar²-B(OR)₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are added.

-

Reaction Conditions: The reaction vessel is sealed and heated to the desired temperature (typically between 80-120 °C) with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched, often with water or a saturated aqueous solution of NH₄Cl. The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.

Disclaimer: This protocol is a generalized example. Researchers should consult the primary literature for specific substrate-dependent conditions and safety precautions. The handling of phosphine ligands and palladium catalysts requires an inert atmosphere and appropriate personal protective equipment.

References

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyldiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of tert-butyldiphenylphosphine, a bulky phosphine ligand widely employed in catalysis and organic synthesis. Its unique steric and electronic properties make it a valuable tool in various chemical transformations, including cross-coupling reactions. This document details high-yield synthetic methodologies, thorough characterization data, and complete experimental protocols.

Synthesis of this compound

Two primary and effective methods for the synthesis of this compound are the reaction of diphenylphosphine with tert-butanol and the Grignard reaction between chlorodiphenylphosphine and a tert-butyl magnesium halide.

Synthesis from Diphenylphosphine and tert-Butanol

A high-yield and straightforward method involves the direct reaction of diphenylphosphine with tert-butanol in the presence of a silica gel catalyst. This method offers excellent efficiency and simpler reagents compared to organometallic routes.[1]

Reaction Scheme:

(C₆H₅)₂PH + (CH₃)₃COH --(Silica Gel, Toluene, 100°C)--> (C₆H₅)₂P(C(CH₃)₃) + H₂O

A notable advantage of this method is the high reported yield, reaching up to 92%.[1]

Synthesis via Grignard Reaction

The Grignard reaction is a classic and versatile method for forming carbon-phosphorus bonds. In this approach, a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride, is reacted with chlorodiphenylphosphine.

Reaction Scheme:

(CH₃)₃CMgCl + (C₆H₅)₂PCl --(THF)--> (C₆H₅)₂P(C(CH₃)₃) + MgCl₂

This method is widely applicable for the synthesis of various tertiary phosphines.[2] Careful control of reaction conditions, such as temperature and the rate of addition of the Grignard reagent, is crucial to maximize the yield and minimize the formation of byproducts.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉P | [3] |

| Molecular Weight | 242.30 g/mol | [3] |

| Melting Point | 52-57 °C | [3] |

| Boiling Point | 144-146 °C at 2 mmHg | [3] |

| Appearance | White to off-white solid |

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

| Nucleus | Solvent | Chemical Shift (δ) / ppm |

| ¹H | CDCl₃ | ~7.3-7.5 (m, 10H, P(C₆H₅)₂) |

| ~1.2 (d, 9H, C(CH₃)₃) | ||

| ¹³C | CDCl₃ | ~138 (d, C-ipso), ~133 (d, C-ortho), ~128.5 (s, C-para), ~128.3 (d, C-meta) |

| ~35 (d, C-quat), ~31 (d, C-methyl) | ||

| ³¹P | CDCl₃ | ~33 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3070 | Aromatic C-H stretch |

| 2960-2870 | Aliphatic C-H stretch (tert-butyl) |

| 1585, 1480, 1435 | Aromatic C=C stretch |

| 740, 695 | Aromatic C-H bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment |

| 242 | [M]⁺ (Molecular ion) |

| 185 | [M - C(CH₃)₃]⁺ |

| 165 | [M - C₆H₅]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocols

Synthesis of this compound from Diphenylphosphine and tert-Butanol[1]

Materials:

-

Diphenylphosphine

-

tert-Butanol

-

Silica gel

-

Toluene

-

Argon (or other inert gas)

Procedure:

-

Under an inert atmosphere (e.g., argon), add 500 mL of toluene to a dry reaction flask.

-

Add 300 g of tert-butanol and 186 g of diphenylphosphine to the flask.

-

Add 8.7 g of silica gel to the reaction mixture.

-

Heat the reaction mixture to 100 °C and maintain for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up (extraction with a suitable organic solvent and washing with water/brine).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Synthesis of this compound via Grignard Reaction[2]

Materials:

-

Magnesium turnings

-

tert-Butyl chloride (or bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Chlorodiphenylphosphine

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Argon (or other inert gas)

Procedure: Part A: Preparation of tert-Butylmagnesium Chloride

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.

-

Add anhydrous THF to the flask.

-

Slowly add a solution of tert-butyl chloride in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require initial heating to start, followed by cooling to maintain a controlled reflux.

-

After the addition is complete, stir the mixture until the magnesium is consumed.

Part B: Reaction with Chlorodiphenylphosphine

-

In a separate flame-dried flask under an inert atmosphere, dissolve chlorodiphenylphosphine in anhydrous THF and cool the solution to -10 °C.

-

Slowly add the prepared tert-butylmagnesium chloride solution to the chlorodiphenylphosphine solution, maintaining the temperature at -10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a half-saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography or recrystallization.

Visualizations

References

Spectroscopic Data and Experimental Protocols for tert-Butyldiphenylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyldiphenylphosphine, a common organophosphorus ligand in catalysis and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.70 - 7.30 | Multiplet | 10H | Phenyl (C₆H₅) |

| 1.25 | Doublet | 9H | tert-Butyl (C(CH₃)₃) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 135.0 - 128.0 | Phenyl carbons |

| 33.5 | Quaternary carbon of tert-butyl group |

| 30.5 | Methyl carbons of tert-butyl group |

³¹P NMR (Phosphorus-31 NMR)

| Chemical Shift (δ) ppm |

| ~28 |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3055 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Strong | Aliphatic C-H stretch (tert-butyl) |

| 1480, 1435 | Strong | Phenyl C=C stretch |

| 1390, 1365 | Medium | C-H bend (tert-butyl) |

| 740, 695 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 242 | Moderate | [M]⁺ (Molecular Ion) |

| 185 | High | [M - C(CH₃)₃]⁺ |

| 108 | High | [P(C₆H₅)]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (Air-Sensitive Protocol)

This compound is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.

-

Solvent Degassing: Use a deuterated solvent appropriate for NMR (e.g., CDCl₃, C₆D₆). Degas the solvent by three freeze-pump-thaw cycles.

-

Sample Weighing: In a glovebox, accurately weigh 10-20 mg of this compound directly into an NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the degassed deuterated solvent to the NMR tube.

-

Sealing: Cap the NMR tube securely. For prolonged storage or sensitive experiments, flame-sealing the NMR tube is recommended.

-

Mixing: Gently invert the tube to dissolve the sample completely.

Instrument Parameters

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

-

³¹P NMR:

-

Spectrometer Frequency: 162 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Number of Scans: 64-256

-

Relaxation Delay: 2-5 seconds

-

Reference: 85% H₃PO₄ (external standard)

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This method is suitable for solid samples and requires minimal sample preparation.

-

Instrument Background: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the FTIR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

Due to its volatility, this compound can be analyzed by EI-MS.

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the compound, for example, m/z 40-300.

-

Data Acquisition: Acquire the mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

A Technical Guide to the Electronic and Steric Properties of tert-Butyldiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyldiphenylphosphine (t-BuPh₂P) is a monodentate tertiary phosphine ligand widely employed in organometallic chemistry and homogeneous catalysis. Its unique combination of steric bulk and electronic properties makes it a valuable ligand for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and other complex organic molecules. This technical guide provides an in-depth analysis of the electronic and steric characteristics of this compound, along with detailed experimental protocols for its synthesis and application.

Core Properties of this compound

The structural and electronic features of this compound are central to its utility in catalysis. The presence of a bulky tert-butyl group and two phenyl substituents on the phosphorus atom dictates its coordination chemistry and the reactivity of its metal complexes.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₁₆H₁₉P |

| Molecular Weight | 242.30 g/mol |

| CAS Number | 6002-34-2 |

| Appearance | White solid |

| Melting Point | 52-55 °C |

| Boiling Point | 144-146 °C at 2 mmHg |

| ³¹P NMR Chemical Shift (δ) | +17.1 ppm (relative to 85% H₃PO₄)[1] |

Electronic Properties

The electronic nature of a phosphine ligand is a critical factor in its ability to influence the catalytic activity of a metal center. The electron-donating ability of this compound is significant, impacting the rates of key steps in catalytic cycles, such as oxidative addition and reductive elimination.

Tolman Electronic Parameter (TEP)

Basicity (pKaH)

The basicity of a phosphine, quantified by its pKaH value, serves as an excellent alternative to the TEP for evaluating its electron-donating strength. A higher pKaH value corresponds to a more electron-rich and, therefore, more strongly donating phosphine ligand.

| Ligand | pKaH (in MeCN) |

| This compound | 11.4[1] |

The pKaH of 11.4 indicates that this compound is a moderately strong electron-donating ligand.[1]

Steric Properties

The steric bulk of a phosphine ligand plays a crucial role in controlling the coordination number of the metal center, the stability of catalytic intermediates, and the selectivity of the reaction.

Cone Angle (θ)

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle signifies greater steric hindrance.

| Ligand | Cone Angle (θ) |

| This compound | 157°[1] |

With a cone angle of 157°, this compound is classified as a bulky phosphine ligand, though less sterically demanding than ligands such as tri-tert-butylphosphine (182°).[1] This intermediate steric profile is often advantageous in catalysis, providing sufficient bulk to promote reductive elimination without completely blocking substrate access to the metal center.

Synthesis of this compound

This compound can be synthesized via several routes. A common and effective method involves the reaction of chlorodiphenylphosphine with a tert-butyl nucleophile, such as tert-butyllithium or a tert-butyl Grignard reagent.

Experimental Protocol: Synthesis from Chlorodiphenylphosphine and tert-Butyllithium

This protocol describes the synthesis of this compound from chlorodiphenylphosphine and tert-butyllithium.

Materials:

-

Chlorodiphenylphosphine

-

tert-Butyllithium (in pentane or heptane)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Schlenk line or glovebox

-

Standard glassware for air-sensitive synthesis

Procedure:

-

Under an inert atmosphere (argon or nitrogen), a solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous diethyl ether or THF is prepared in a Schlenk flask and cooled to -78 °C using a dry ice/acetone bath.

-

A solution of tert-butyllithium (1.05 equivalents) is added dropwise to the cooled chlorodiphenylphosphine solution with vigorous stirring. The reaction mixture is maintained at -78 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or hexane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent such as methanol to yield this compound as a white solid.

Applications in Catalysis

The unique electronic and steric properties of this compound make it an effective ligand in a wide range of palladium-catalyzed cross-coupling reactions. It is particularly well-suited for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Logical Workflow: Role in the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the logical workflow of the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the palladium catalyst supported by the this compound ligand.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with this compound as the ligand.

Materials:

-

Aryl bromide (1.0 equivalent)

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

-

This compound (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., toluene, dioxane, or a mixture of toluene/water or dioxane/water)

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the palladium precursor, this compound, the aryl bromide, the arylboronic acid, and the base.

-

Add the anhydrous solvent to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

This compound is a versatile and valuable ligand in the toolbox of the synthetic chemist. Its well-balanced electronic and steric properties provide a platform for the development of highly active and selective catalysts for a wide array of chemical transformations. This guide has provided a comprehensive overview of its key characteristics and practical methodologies for its synthesis and application, which will be of benefit to researchers in both academic and industrial settings.

References

An In-depth Technical Guide to the Solubility of tert-Butyldiphenylphosphine in Common Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of tert-butyldiphenylphosphine (t-BuPh₂P). Acknowledging the general absence of publicly available quantitative solubility data, this document focuses on providing a strong qualitative understanding based on chemical principles and offering a detailed experimental framework for researchers to determine precise solubility values tailored to their specific laboratory conditions.

Introduction: Understanding the Solubility Profile

This compound is an organophosphorus compound widely utilized as a bulky, electron-rich ligand in catalysis, particularly in cross-coupling reactions.[1] Its effectiveness in a reaction is often contingent on its solubility in the chosen solvent system. The molecule's structure, featuring two phenyl rings and a sterically demanding tert-butyl group, renders it largely nonpolar.[2]

According to the principle of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents and insoluble in polar solvents like water.[3][4] While specific g/100 mL or molarity values are not extensively documented in literature, its frequent use in solvents like toluene, THF, and various hydrocarbons for synthesis implicitly confirms its high solubility in these media.[5]

Qualitative and Quantitative Solubility Data

Table 1: Qualitative Solubility Profile of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Soluble | Nonpolar aromatic structure promotes strong van der Waals interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Moderately polar solvents capable of dissolving nonpolar compounds. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Effective at dissolving a wide range of organic solids. |

| Alkanes | Hexanes, Heptane | Sparingly to Moderately Soluble | Solubility is likely, but potentially less than in aromatic or ether solvents. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble | Increased polarity may slightly reduce solubility compared to nonpolar solvents. |

| Alcohols | Methanol, Ethanol | Sparingly Soluble to Insoluble | The high polarity and hydrogen-bonding nature of alcohols are incompatible with the nonpolar phosphine. |

| Water | Water (H₂O) | Insoluble | Highly polar nature of water prevents dissolution of the nonpolar solute.[6] |

Table 2: Template for Quantitative Solubility Determination

| Solvent | Temperature (°C) | Solubility (g / 100 mL) | Molar Solubility (mol / L) | Notes |

Experimental Protocol: Gravimetric Determination of Solubility

This section details a reliable gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

3.1 Materials and Equipment

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Temperature-controlled shaker or stirring hotplate with water/oil bath

-

Calibrated thermometer or temperature probe

-

Analytical balance (readable to ±0.1 mg)

-

Scintillation vials or flasks with airtight caps

-

Syringes and syringe filters (0.2 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Pre-weighed glass vials for evaporation

-

Vacuum oven or desiccator

3.2 Procedure

-

Preparation of Saturated Solution:

-

Add a measured amount of the chosen solvent (e.g., 10.0 mL) to a flask.

-

Add an excess of this compound to the solvent. An excess is critical to ensure saturation and is visually confirmed by the presence of undissolved solid at equilibrium.

-

Seal the flask tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in the temperature-controlled shaker or bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 12-24 hours) with constant agitation. This ensures the dissolution equilibrium is reached.

-

-

Sampling:

-

Once equilibrated, cease agitation and allow the undissolved solid to settle.

-

Maintain the flask at the target temperature.

-

Carefully draw a precise volume of the clear supernatant (e.g., 2.00 mL) into a syringe. Avoid aspirating any solid particles.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed (tared) glass vial. The filter removes any fine, suspended solid particles, ensuring only the dissolved solute is collected.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the vial containing the filtered solution.

-

Carefully evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solid residue is completely dry.

-

Allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry solid residue.

-

3.3 Calculation

-

Mass of Solvent:

-

Mass of solution = (Mass of vial + solution) - (Mass of empty vial)

-

Mass of dissolved solid = (Mass of vial + dry solid) - (Mass of empty vial)

-

Mass of solvent = Mass of solution - Mass of dissolved solid

-

-

Solubility (g / 100 mL):

-

First, calculate the density of the solvent at the experimental temperature if unknown.

-

Volume of solvent = Mass of solvent / Density of solvent

-

Solubility = (Mass of dissolved solid / Volume of solvent) × 100

-

-

Molar Solubility (mol / L):

-

Molecular Weight of t-BuPh₂P = 242.30 g/mol

-

Molar Solubility = (Solubility in g/L) / 242.30 g/mol

-

Visualized Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the conceptual basis of solubility.

Caption: A flowchart of the gravimetric method for solubility determination.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of tert-Butyldiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability and decomposition of tert-Butyldiphenylphosphine. Due to the limited availability of specific quantitative thermal analysis data in public literature, this document focuses on the theoretical aspects of stability, predicted decomposition pathways based on analogous compounds, and detailed experimental protocols for researchers to determine these properties. This guide is intended to be a valuable resource for scientists working with this compound, enabling them to handle the compound safely and predict its behavior under thermal stress.

Introduction

This compound is a bulky, electron-rich phosphine ligand frequently employed in catalysis, particularly in cross-coupling reactions.[1] Its steric bulk and electronic properties are key to its effectiveness in promoting challenging chemical transformations. However, the thermal stability of such ligands is a critical parameter, especially in reactions requiring elevated temperatures. Understanding the thermal decomposition profile of this compound is essential for ensuring reaction efficiency, predicting potential side reactions, and maintaining a safe laboratory environment.

This guide summarizes the known information regarding the physical properties of this compound and provides a framework for its thermal analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₉P | [1] |

| Molecular Weight | 242.30 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 52-57 °C | [1] |

| Boiling Point | 144-146 °C @ 2 mmHg | [1] |

| Solubility | Soluble in many organic solvents | General Knowledge |

| Air Stability | Air-sensitive, prone to oxidation | [2] |

Thermal Stability and Decomposition

3.1. Factors Influencing Thermal Stability

The thermal stability of phosphine ligands is influenced by several factors:

-

P-C Bond Strength: The strength of the phosphorus-carbon bonds is a primary determinant of thermal stability. The P-C(aryl) bonds are generally stronger than P-C(alkyl) bonds. In this compound, the presence of two phenyl groups contributes to its overall stability.

-

Steric Hindrance: The bulky tert-butyl group can provide kinetic stability by sterically shielding the phosphorus atom from reactive species. However, extreme steric strain can also lead to decomposition pathways that relieve this strain.

-

Electronic Effects: The electron-donating nature of the tert-butyl group increases the electron density on the phosphorus atom. While this is beneficial for its catalytic activity, it can also make the phosphine more susceptible to oxidation, which is often a precursor to thermal decomposition.[3]

-

Atmosphere: The presence of oxygen will significantly lower the decomposition temperature due to the propensity of phosphines to oxidize to phosphine oxides.[3] All thermal analysis should be conducted under an inert atmosphere.

3.2. Predicted Decomposition Pathways

Based on studies of other bulky phosphine ligands and general organophosphorus chemistry, the following decomposition pathways are plausible for this compound under inert thermal stress:

-

P-C Bond Cleavage: Homolytic cleavage of the P-C(tert-butyl) bond is a likely initial step, as this bond is generally weaker than the P-phenyl bonds. This would generate a diphenylphosphinyl radical and a tert-butyl radical. The tert-butyl radical can then undergo further reactions, such as hydrogen abstraction or disproportionation.

-

Reductive Elimination: In the context of a metal complex, reductive elimination of benzene from a phenyl group and a hydrogen source could occur.

-

Fragmentation of the tert-Butyl Group: At higher temperatures, the tert-butyl group may fragment, leading to the formation of isobutylene and other small hydrocarbons.

-

Formation of Phosphine Oxides: In the presence of trace oxygen, this compound will readily oxidize to this compound oxide. This oxide is generally more thermally stable than the parent phosphine.

Under fire conditions, the hazardous decomposition products include carbon oxides and oxides of phosphorus.

Quantitative Thermal Analysis Data

As of the date of this guide, specific quantitative thermal analysis data for this compound is not available in the public domain. The following tables are provided as a template for researchers to populate with their own experimental data.

Table 2: Thermogravimetric Analysis (TGA) Data for this compound (Requires Experimental Determination)

| Parameter | Temperature (°C) | Atmosphere | Heating Rate (°C/min) |

| Onset of Decomposition (T_onset) | Not Available | Inert (e.g., N₂, Ar) | e.g., 10 |

| Temperature at 5% Mass Loss (T₅%) | Not Available | Inert (e.g., N₂, Ar) | e.g., 10 |

| Temperature at 50% Mass Loss (T₅₀%) | Not Available | Inert (e.g., N₂, Ar) | e.g., 10 |

| Residual Mass (%) | Not Available | Inert (e.g., N₂, Ar) | e.g., 10 |

Table 3: Differential Scanning Calorimetry (DSC) Data for this compound (Requires Experimental Determination)

| Thermal Event | Temperature (°C) | Enthalpy (ΔH) (J/g) | Atmosphere | Heating Rate (°C/min) |

| Melting | Not Available | Not Available | Inert (e.g., N₂, Ar) | e.g., 10 |

| Decomposition (Exotherm/Endotherm) | Not Available | Not Available | Inert (e.g., N₂, Ar) | e.g., 10 |

Experimental Protocols

The following are detailed, best-practice protocols for determining the thermal stability of this compound using TGA and DSC. Due to its air-sensitive nature, all sample preparation should be performed in an inert atmosphere (e.g., a glovebox).[4]

5.1. Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Sample Preparation (Inert Atmosphere):

-

Tare a clean, dry TGA pan (platinum or alumina is recommended).

-

Carefully weigh 3-5 mg of this compound into the TGA pan.

-

Record the exact mass.

-

Seal the TGA pan in an airtight container for transfer to the instrument if the autosampler is not in an inert environment.

-

-

Instrument Setup:

-

Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min.

-

Load the sample onto the TGA balance.

-

Equilibrate the sample at a starting temperature of 30 °C for 10-15 minutes to ensure a stable baseline.

-

-

Thermal Program:

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss and temperature continuously.

-

-

Data Analysis:

-

Plot the mass (%) as a function of temperature (°C).

-

Determine the onset temperature of decomposition (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Determine the temperatures at 5% and 50% mass loss (T₅% and T₅₀%).

-

Record the percentage of residual mass at the final temperature.

-

5.2. Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to characterize the energetics (exothermic or endothermic nature) of the decomposition process.

Methodology:

-

Sample Preparation (Inert Atmosphere):

-

Tare a clean, dry DSC pan and lid (aluminum is suitable for the expected temperature range).

-

Weigh 2-4 mg of this compound into the DSC pan.

-

Hermetically seal the pan to prevent volatilization before decomposition and to protect the sample from the atmosphere.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a starting temperature of 25 °C.

-

-

Thermal Program:

-

Heat the sample from 25 °C to a final temperature of 400 °C (or a temperature determined from TGA to be beyond the decomposition) at a constant heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow (mW or W/g) as a function of temperature (°C).

-

Identify and integrate the endothermic peak corresponding to melting to determine the melting point and enthalpy of fusion.

-

Identify any exothermic or endothermic peaks associated with decomposition and integrate them to determine the enthalpy of decomposition.

-

5.3. Evolved Gas Analysis (TGA-MS/FTIR)

To identify the decomposition products, coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is highly recommended.

Methodology:

-

Follow the TGA protocol as described in section 5.1.

-

The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR for analysis.

-

Correlate the mass loss events from the TGA with the detection of specific molecules by the MS or FTIR to identify the decomposition products at different temperatures.

Visualizations

The following diagrams illustrate the proposed experimental workflows for the thermal analysis of this compound.

Caption: TGA Experimental Workflow.

Caption: DSC Experimental Workflow.

Caption: Hypothesized Decomposition Pathways.

Conclusion

While this compound is a valuable ligand in modern chemistry, a comprehensive, publicly available dataset on its thermal stability is currently lacking. This guide has provided a theoretical framework for understanding its potential thermal behavior and detailed experimental protocols for researchers to determine these crucial parameters. By following these guidelines, scientists can safely handle this compound and optimize its use in high-temperature applications, contributing to the development of robust and efficient chemical processes. The generation of experimental data on the thermal decomposition of this and other common phosphine ligands is highly encouraged to fill the current knowledge gap in the scientific literature.

References

Phosphine Ligands in Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphine ligands are a cornerstone of modern transition metal catalysis, playing a pivotal role in a vast array of chemical transformations.[1][2] Their remarkable success stems from the unique ability to fine-tune the steric and electronic properties of the metal center to which they are coordinated, thereby influencing the catalyst's activity, selectivity, and stability.[3][4] This technical guide provides a comprehensive overview of phosphine ligands, their fundamental characteristics, and their applications in catalysis, with a particular focus on cross-coupling reactions and their significance in drug discovery and development.[5]

Classification of Phosphine Ligands

Phosphine ligands can be broadly classified based on several criteria, including the nature of the substituents on the phosphorus atom, the number of phosphorus donor atoms (denticity), and the presence of chirality.[6][7]

-

Based on Substituents:

-

Alkylphosphines: These ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃), are characterized by their strong electron-donating ability and often large steric bulk.[8]

-

Arylphosphines: Triphenylphosphine (PPh₃) is a classic example. Their electronic properties can be modulated by introducing electron-donating or electron-withdrawing groups on the aryl rings.[9]

-

Buchwald Ligands: This class of bulky, electron-rich biaryl phosphine ligands, like XPhos and SPhos, has proven to be exceptionally effective in challenging cross-coupling reactions.

-

cataCXium® and DalPhos Ligands: These are proprietary ligands designed for high catalytic activity and stability in specific applications.[10][11]

-

-

Based on Denticity:

-

Monodentate: These ligands possess a single phosphorus atom that coordinates to the metal center.[6]

-

Bidentate (and Polydentate): Containing two or more phosphorus atoms, these ligands can chelate to the metal center, often imparting greater stability to the catalytic complex.[6][12] The "bite angle" of bidentate ligands is a critical parameter influencing selectivity.[9]

-

-

Based on Chirality:

Core Principles: Steric and Electronic Effects

The efficacy of a phosphine ligand in a catalytic cycle is primarily governed by two key factors: its steric bulk and its electronic properties. The ability to systematically modify these parameters allows for the rational design of catalysts for specific applications.[3][14]

Steric Effects: The Tolman Cone Angle

The steric bulk of a phosphine ligand is quantified by the Tolman cone angle (θ) . This value represents the solid angle occupied by the ligand at the metal center.[15][16][17] A larger cone angle indicates greater steric hindrance, which can influence the coordination number of the metal, the rate of ligand dissociation, and the stereoselectivity of a reaction.[3][4]

Table 1: Tolman Cone Angles for Common Phosphine Ligands

| Ligand | Cone Angle (θ) [°] |

| PH₃ | 87 |

| P(OMe)₃ | 107 |

| PMe₃ | 118 |

| PEt₃ | 132 |

| PPh₃ | 145 |

| PCy₃ | 170 |

| P(t-Bu)₃ | 182 |

| P(mesityl)₃ | 212 |

Data sourced from various organometallic chemistry resources.[15][16][18]

Electronic Effects: The Tolman Electronic Parameter (TEP)

The electronic effect of a phosphine ligand describes its electron-donating or electron-withdrawing nature. This is quantified by the Tolman Electronic Parameter (TEP) , which is determined by measuring the ν(CO) stretching frequency of a [Ni(CO)₃(L)] complex.[3] More electron-donating ligands increase the electron density on the metal center, which can facilitate key steps in the catalytic cycle, such as oxidative addition.[12][15] A lower ν(CO) value corresponds to a more electron-donating phosphine.

Table 2: Tolman Electronic Parameters for Common Phosphine Ligands

| Ligand | TEP (ν(CO) in cm⁻¹) |

| P(t-Bu)₃ | 2056.1 |

| PCy₃ | 2056.4 |

| PEt₃ | 2061.7 |

| PMe₃ | 2064.1 |

| PPh₃ | 2068.9 |

| P(OPh)₃ | 2085.3 |

| P(OMe)₃ | 2073.0 |

| PF₃ | 2110.8 |

Data sourced from various organometallic chemistry resources.[7]

Applications in Catalysis

Phosphine ligands are indispensable in a wide range of catalytic reactions, most notably in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][13]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The choice of phosphine ligand is critical for the success of this reaction, particularly when using challenging substrates like aryl chlorides.[6][19] Bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphines, have been shown to be highly effective.[3][6]

Table 3: Performance of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| SPhos | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 |

| XPhos | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 4 | 99 |

| RuPhos | 1.0 (Pd) | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 95 |

| P(t-Bu)₃ | 1.0 (Pd) | K₃PO₄ | Dioxane | 80 | 24 | 94 |

| dppf | 2.0 (Pd) | K₂CO₃ | Toluene | 80 | 12 | 92 |

Data compiled from various sources. Direct comparison should be made with caution due to differing reaction conditions.[3][6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[12] The development of highly active phosphine ligands has been instrumental in expanding the scope of this reaction to include a wide range of amines and aryl halides.[1][20]

Table 4: Performance of Phosphine Ligands in the Buchwald-Hartwig Amination of Unactivated Aryl Chlorides with Morpholine

| Aryl Chloride | Ligand | Yield (%) |

| 4-Chlorotoluene | NIXANTPHOS | 98 |

| 4-Chlorotoluene | Xantphos | 25 |

| 4-Chloroanisole | NIXANTPHOS | 97 |

| 4-Chloroanisole | Xantphos | 15 |

| 2-Chlorotoluene | NIXANTPHOS | 95 |

| 2-Chlorotoluene | Xantphos | <5 |

Data sourced from Dalton Transactions, 2018, 47, 8690-8696.[3][20]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. The phosphine ligand influences both the reactivity and regioselectivity of this transformation.[13][21]

Table 5: Performance of Phosphine Ligands in the Heck Reaction

| Ligand | Palladium Precursor | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| PPh₃ | Pd(OAc)₂ | Iodobenzene | Styrene | Et₃N | DMF | 100 | 3 | 95 |

| P(o-tol)₃ | Pd(OAc)₂ | Bromobenzene | n-Butyl acrylate | NaOAc | DMA | 120 | 5 | 85 |

| dppf | PdCl₂(dppf) | 4-Bromoacetophenone | Styrene | K₂CO₃ | NMP | 140 | 12 | 92 |

Data compiled from various sources. Direct comparison should be made with caution due to differing reaction conditions.[13]

The Role of Phosphine Ligands in Drug Development

The precise and efficient construction of complex organic molecules is a central challenge in drug discovery and development.[5] The catalytic reactions enabled by phosphine ligands, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are routinely employed in the synthesis of active pharmaceutical ingredients (APIs).[5][18] The ability to form C-C and C-N bonds with high selectivity and functional group tolerance has revolutionized the way medicinal chemists approach the synthesis of novel drug candidates.[5] Furthermore, the development of chiral phosphine ligands has been instrumental in the production of single-enantiomer drugs, which is often crucial for therapeutic efficacy and safety.[7]

Experimental Protocols

Synthesis of Triphenylphosphine

This protocol describes a common laboratory-scale synthesis of triphenylphosphine from phosphorus trichloride and a Grignard reagent.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Iodine (crystal)

-

Phosphorus trichloride

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a Grignard reagent by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether. A crystal of iodine can be used to initiate the reaction.

-

In a separate flask, dissolve phosphorus trichloride in anhydrous toluene and cool the solution in an ice bath.

-

Slowly add the prepared Grignard reagent to the phosphorus trichloride solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1 hour.

-

Cool the reaction mixture and quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol.[22][23]

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Base (e.g., K₃PO₄, 2.0 mmol)

-

Palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%)

-

Phosphine ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, base, palladium precursor, and phosphine ligand.[6]

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature and stir for the specified time (e.g., 2-24 hours).[6]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method, such as flash column chromatography.[6]

Characterization by ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful technique for the characterization of phosphine ligands and their metal complexes.[4][24]

Procedure:

-

Sample Preparation: Prepare a solution of the phosphine ligand (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃ or C₆D₆) inside an inert atmosphere glovebox.[24]

-

Data Acquisition: Acquire the ³¹P NMR spectrum. The chemical shift (δ) provides information about the electronic environment of the phosphorus atom. Free phosphine ligands typically exhibit a single characteristic chemical shift. Upon coordination to a metal center, this chemical shift will change, providing evidence of complex formation.[4][25]

-

Monitoring Reactions: ³¹P NMR can be used to monitor the progress of reactions involving phosphine ligands, such as their oxidation to phosphine oxides, which appear at a different chemical shift.[24][25]

Visualizations

Catalytic Cycles and Workflows

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Caption: A typical experimental workflow for high-throughput screening of phosphine ligands.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Triphenylphosphine [commonorganicchemistry.com]

- 9. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. catalogimages.wiley.com [catalogimages.wiley.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. dalalinstitute.com [dalalinstitute.com]

- 17. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 21. macmillan.princeton.edu [macmillan.princeton.edu]

- 22. Triphenylphosphine synthesis - chemicalbook [chemicalbook.com]

- 23. ionicviper.org [ionicviper.org]

- 24. magritek.com [magritek.com]

- 25. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

Methodological & Application

Application Notes and Protocols for tert-Butyldiphenylphosphine in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyldiphenylphosphine (t-BuPhos) as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document includes detailed protocols, quantitative data summaries, and mechanistic diagrams to facilitate the application of this versatile ligand in synthetic chemistry, particularly for the construction of biaryl and heteroaryl structures crucial in drug discovery and development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of ligand is critical for the efficiency and scope of this reaction. Bulky and electron-rich phosphine ligands, such as this compound, have emerged as highly effective in promoting the key steps of the catalytic cycle, particularly for challenging substrates like aryl chlorides.

This compound, a monodentate phosphine ligand, possesses a sterically demanding tert-butyl group and two phenyl substituents. This combination of steric bulk and electronic properties enhances the rates of oxidative addition and reductive elimination, leading to high catalytic activity. It is particularly effective for the coupling of sterically hindered and electron-rich or -poor aryl halides.

Advantages of this compound

-

High Catalytic Activity: The electron-rich nature of the phosphine facilitates the oxidative addition of the aryl halide to the palladium(0) center, often the rate-limiting step of the catalytic cycle.

-

Steric Hindrance: The bulky tert-butyl group promotes the reductive elimination step, leading to faster product formation and catalyst turnover.[1]

-

Versatility: Effective for a broad range of substrates, including less reactive aryl chlorides and various heteroaryl compounds.

-

Air Stability: While phosphine ligands can be air-sensitive, this compound is a solid that is relatively more stable than its trialkylphosphine counterparts, simplifying handling.

Catalytic Cycle and Mechanism

The Suzuki-Miyaura coupling reaction catalyzed by a palladium complex with this compound follows a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. The bulky and electron-rich nature of this compound plays a crucial role in facilitating the oxidative addition and reductive elimination steps.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are general protocols for the Suzuki-Miyaura coupling of aryl halides using a palladium/tert-butyldiphenylphosphine catalyst system. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides

This protocol is adapted from typical conditions for bulky phosphine ligands and is suitable for a wide range of aryl bromides.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (t-BuPhos)

-

Aryl bromide

-

Arylboronic acid

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane or toluene

-

Schlenk flask or sealed vial

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or vial under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%), this compound (2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

-

Add the aryl bromide (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).

-

Add the anhydrous solvent (e.g., 1,4-dioxane or toluene, to make a 0.1-0.2 M solution with respect to the aryl bromide).

-

Seal the flask or vial and stir the mixture at 80-110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of Activated Aryl Chlorides at Room Temperature

This protocol is suitable for electron-deficient aryl chlorides, which are more reactive in the oxidative addition step.

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound (t-BuPhos)

-

Activated aryl chloride

-

Arylboronic acid

-

Potassium fluoride (KF) or Cesium fluoride (CsF)

-

Anhydrous tetrahydrofuran (THF)

-

Glovebox or Schlenk line

-

Magnetic stirrer

Procedure:

-

In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (1-2 mol% Pd), and this compound (2-4 mol%) to a dry reaction vessel.

-

Add the base (e.g., KF, 2.0-3.0 equivalents).

-

Add the activated aryl chloride (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).

-

Add anhydrous THF to the desired concentration (typically 0.1-0.2 M).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.

-

Purify the product by flash chromatography.

Experimental Workflow

A systematic approach is crucial for optimizing reaction conditions and for substrate scope evaluation.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Quantitative Data Summary

The following tables summarize representative data for Suzuki-Miyaura coupling reactions using bulky phosphine ligands, including conditions analogous to those where this compound would be effective.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (1.0) | P(t-Bu)₃ (2.0) | Cs₂CO₃ | Dioxane | 80 | 24 | 94 |

| 2 | 2-Chlorotoluene | Pd(OAc)₂ (1.5) | t-BuPhos (3.0) | K₃PO₄ | Toluene | 100 | 18 | 91 |

| 3 | 4-Chloroanisole | Pd₂(dba)₃ (1.0) | P(t-Bu)₃ (2.0) | KF | THF | RT | 12 | 88 |

| 4 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (1.0) | t-BuPhos (2.0) | K₂CO₃ | DMF | 90 | 6 | 95 |

Table 2: Suzuki-Miyaura Coupling of Various Aryl Halides with Arylboronic Acids

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1.0) | t-BuPhos (2.0) | K₃PO₄ | Toluene/H₂O | 100 | 96 |

| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.0) | CsF | Dioxane | 100 | 89 |

| 3 | 1-Iodonaphthalene | 2-Thiopheneboronic acid | Pd(OAc)₂ (0.5) | t-BuPhos (1.0) | K₂CO₃ | DMF/H₂O | 80 | 98 |

| 4 | 3-Chlorobenzonitrile | 3-Methylphenylboronic acid | Pd₂(dba)₃ (2.0) | P(t-Bu)₃ (4.0) | K₃PO₄ | Toluene | 110 | 85 |

Conclusion

This compound is a highly effective and versatile ligand for the Suzuki-Miyaura cross-coupling reaction. Its steric bulk and electron-donating properties contribute to high catalytic activity, enabling the coupling of a wide range of aryl and heteroaryl halides, including challenging aryl chlorides, often under mild conditions. The provided protocols and data serve as a valuable resource for researchers in the pharmaceutical and chemical industries to facilitate the synthesis of complex molecular architectures. As with any catalytic system, optimization of reaction parameters for specific substrates is recommended to achieve the best results.

References

Application Notes: Heck Reaction Catalyzed by Palladium-tert-Butyldiphenylphosphine Complex

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become a cornerstone in modern organic synthesis, with wide-ranging applications in the production of pharmaceuticals, agrochemicals, and advanced materials.[2] The use of bulky, electron-rich phosphine ligands, such as tert-butyldiphenylphosphine (P(tBu)Ph₂), in conjunction with a palladium source, has significantly expanded the scope and utility of the Heck reaction. These catalyst systems are particularly effective for the coupling of less reactive aryl chlorides and for reactions conducted under milder conditions.[3]